6-Chloro-7-nitro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41926-08-3 |
|---|---|
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-7-nitro-1H-indazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) |
InChI Key |
JJILFDHWWZQMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Sophisticated Synthetic Strategies for 6 Chloro 7 Nitro 1h Indazole and Its Analogues
De Novo Construction of the Indazole Nucleus with Strategic Halogen and Nitro Incorporation
De novo synthesis offers a direct approach to constructing the 6-chloro-7-nitro-1H-indazole core, where the requisite chloro and nitro groups are introduced onto the precursors before the final ring-closing step.
Cyclization Reactions for Direct 1H-Indazole Scaffold Formation
The formation of the 1H-indazole ring system can be achieved through various cyclization reactions. A common strategy involves the condensation of a suitably substituted o-nitrobenzaldehyde or o-nitroketone with hydrazine (B178648). chemicalbook.com For the synthesis of this compound, this would necessitate a starting material such as 2-chloro-3-nitro-substituted phenyl hydrazine and a suitable carbonyl compound.
Another powerful method is the reductive cyclization of o-nitro-ketoximes, which can be a mild and efficient route to 1H-indazoles. researchgate.net Furthermore, intramolecular Ullmann-type reactions of hydrazones derived from ortho-halobenzaldehydes provide a scalable approach to 1H-indazoles. thieme-connect.com The success of these cyclization strategies is highly dependent on the nature and position of the substituents on the aromatic ring.
Concurrent or Sequential Introduction of Chloro and Nitro Functionalities at Specific Ring Positions
The strategic placement of the chloro and nitro groups on the starting materials is paramount for the successful de novo synthesis of this compound. For instance, starting from a precursor like 2-chloro-3-nitroaniline, diazotization followed by reduction can lead to the corresponding hydrazine, which can then be cyclized. Alternatively, a 2,3-dihalo-nitrobenzene derivative could be envisioned as a starting point, where one halogen acts as a leaving group for cyclization with hydrazine, and the other remains in the final product. The precise sequence of introducing these functionalities is critical to control the regiochemical outcome.
Regioselective Functionalization of Pre-existing Indazole Systems
An alternative and often more versatile approach involves the functionalization of a pre-formed indazole ring. This strategy relies on the ability to direct electrophilic substitution or metalation to specific positions on the indazole nucleus.
Directed Nitration Protocols for C-7 Introduction
The nitration of an indazole ring is a classic electrophilic aromatic substitution reaction. However, controlling the position of nitration can be challenging due to the activating and directing effects of the fused pyrazole (B372694) ring. Direct nitration of 1H-indazole typically yields a mixture of isomers, with substitution occurring at the C-3, C-5, and C-7 positions. mobt3ath.com
To achieve selective nitration at the C-7 position, a directing group is often necessary. The presence of a substituent at the C-6 position, such as a chloro group, can influence the regioselectivity of nitration. The electron-withdrawing nature of the chlorine atom at C-6 would be expected to direct incoming electrophiles to the C-7 and C-5 positions. However, achieving high selectivity for C-7 nitration often requires careful optimization of reaction conditions, including the choice of nitrating agent and solvent. researchgate.netscirp.orgscirp.org For example, the use of milder nitrating agents like copper(II) nitrate (B79036) has been shown to improve regioselectivity in the nitration of phenolic compounds. researchgate.net
Halogenation Methodologies for C-6 Chlorination
Similar to nitration, the direct chlorination of the indazole ring can lead to a mixture of products. chemicalbook.com To achieve regioselective chlorination at the C-6 position of a 7-nitro-1H-indazole, the directing effects of the nitro group become crucial. The strongly deactivating and meta-directing nitro group at C-7 would favor substitution at the C-5 and C-3 positions. Therefore, direct chlorination of 7-nitro-1H-indazole is unlikely to be an efficient route to the desired this compound.
A more plausible strategy would involve the chlorination of an indazole derivative where the C-6 position is activated or where other positions are blocked.
Ortho-Metalation and Electrophilic Quenching Routes for Controlled Substitution
Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orguwindsor.canih.gov This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with a suitable electrophile to introduce a desired functional group with high regioselectivity.
For the synthesis of this compound, a DoM strategy could be envisioned starting from a 1-protected indazole. A directing group at the N-1 position, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation to the C-7 position. nih.gov The resulting C-7 lithiated indazole can then be treated with a suitable nitrating agent. Subsequent removal of the protecting group would yield 7-nitro-1H-indazole. This intermediate could then potentially be subjected to a second DoM reaction directed by the nitro group to introduce a chlorine atom at the C-6 position, although the strong deactivating nature of the nitro group might make this challenging.
Alternatively, a DoM approach on a 6-chloro-1-protected indazole could be used to introduce the nitro group at the C-7 position. The success of this approach would depend on the ability of the N-1 protecting group to direct metalation to C-7 in the presence of the C-6 chloro substituent.
Table 1: Synthetic Strategies and Key Intermediates
| Strategy | Key Reaction Type | Starting Material Example | Key Intermediate | Target Functionality |
|---|---|---|---|---|
| De Novo Synthesis | Cyclization | 2-Chloro-3-nitro-phenylhydrazine | - | This compound |
| Regioselective Functionalization | Directed Nitration | 6-Chloro-1H-indazole | This compound | C-7 Nitro Group |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-nitro-1H-indazole |
| 6-chloro-1H-indazole |
| 2-(trimethylsilyl)ethoxymethyl |
| 2-chloro-3-nitroaniline |
| 2,3-dihalo-nitrobenzene |
| o-nitrobenzaldehyde |
| o-nitroketone |
| 2-chloro-3-nitro-phenyl hydrazine |
| o-nitro-ketoximes |
Advanced Approaches in this compound Synthesis
The synthesis of highly substituted indazoles, such as this compound, often requires sophisticated and robust chemical strategies. Modern organic synthesis has provided several powerful tools to construct and functionalize the indazole core with high efficiency and selectivity.
Transition-Metal Catalyzed Cross-Coupling for Aryl-Halide Linkages
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indazole synthesis, these methods are invaluable for creating aryl-halide linkages, a key step in building the indazole scaffold or introducing further complexity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are instrumental in the synthesis of indazole derivatives. For instance, the intramolecular amination of aryl hydrazones derived from o-halo aromatic carbonyl compounds is a well-established route to 1-aryl-1H-indazoles. researchgate.net Research has shown that palladium catalysts, in combination with specific ligands like rac-BINAP, DPEphos, and dppf, effectively catalyze the cyclization of arylhydrazones of 2-bromoaldehydes to yield 1-aryl-1H-indazoles. researchgate.net This methodology is applicable to a wide range of substrates, including those with electron-donating or electron-withdrawing groups. researchgate.net
Furthermore, direct C-H arylation of the indazole core represents a highly atom-economical approach. A practical Pd(II)/Phen catalyst system has been developed for the direct C-3 arylation of indazoles with aryl iodides and bromides, avoiding the need for silver-based halide scavengers. nih.govrsc.org The choice of solvent, such as toluene (B28343) or chlorobenzene, is crucial for achieving high selectivity and reactivity in these transformations. nih.govrsc.org
Below is a table summarizing representative palladium-catalyzed reactions for indazole synthesis:
| Catalyst/Ligand System | Reactants | Product Type | Key Features |
| Pd(dba)₂ / rac-BINAP, DPEphos, or dppf | Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | Good to high yields, applicable to various substituted substrates. researchgate.net |
| Pd(OAc)₂ / Phenanthroline | 1H-Indazole and Aryl Halides (I, Br) | C-3 Arylated Indazoles | Direct C-H functionalization, avoids silver additives. nih.govrsc.org |
| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Lower reaction temperatures and catalyst loading compared to other methods. mdpi.com |
| Rh(III)/Cu(II) | Azobenzenes and α-carbonyl sulfoxonium ylides | 3-Acyl-(2H)-indazoles | [4+1] annulation strategy. nih.gov |
Photocatalytic or Electrochemical Synthesis and Derivatization
In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable tools in organic synthesis. These methods offer alternative reaction pathways, often under mild conditions, and can provide access to unique chemical reactivity.
Electrochemical synthesis has been successfully applied to the construction of the 1H-indazole scaffold. An electrochemical method for the intramolecular N(sp²)–H/N(sp³)–H coupling has been developed, providing a transition-metal-free route to 1H-indazoles at room temperature. rsc.org This approach utilizes readily available ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope. rsc.org Another electrochemical strategy involves the radical Csp²-H/N-H cyclization of arylhydrazones, which proceeds under metal- and oxidant-free conditions. researchgate.net
Photoredox catalysis, which uses visible light to initiate chemical reactions, has also been employed in the synthesis of complex molecules containing indole (B1671886) and indazole motifs. aablocks.com While specific examples for this compound are not extensively detailed in the provided results, the general applicability of these methods to heterocyclic synthesis suggests their potential for the targeted compound. For instance, an electrochemical α-C(sp³)–H/N–H cross-coupling of isochromans and azoles, including 6-chloro-1H-indazole and 6-nitro-1H-indazole, has been reported to produce the corresponding N-alkylated products in good yields. mdpi.com
The following table highlights some advanced photocatalytic and electrochemical methods relevant to indazole synthesis:
| Method | Reactants | Product Type | Key Features |
| Electrochemical N(sp²)–H/N(sp³)–H coupling | Aryl precursors and Ammonia | 1H-Indazoles | Transition-metal-free, room temperature. rsc.org |
| Electrochemical Csp²-H/N-H cyclization | Arylhydrazones | 1H-Indazoles | Metal- and oxidant-free. researchgate.net |
| Electrochemical α-C(sp³)–H/N–H cross-coupling | Isochromans and Azoles (including 6-chloro- and 6-nitro-1H-indazole) | N-alkylated indazoles | Direct C-H functionalization. mdpi.com |
Multicomponent Reactions for Scaffold Assembly and Diversification
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates most or all of the atoms of the starting materials. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
While specific MCRs for the direct synthesis of this compound are not explicitly detailed, the principles of MCRs are highly applicable to the diversification of the indazole scaffold. For instance, a one-pot, three-component reaction has been used to synthesize indazolo[6,7-b] nih.govacs.orgnaphthyridine derivatives starting from 6-nitro-1H-indazole, an aromatic aldehyde, and tert-butyl 2,4-dioxopiperidine-1-carboxylate. researchgate.net This reaction proceeds via an in-situ reduction of the nitro group followed by cyclization. researchgate.net
The Ugi and Passerini reactions are classic examples of MCRs that can be used to introduce a variety of substituents onto a core scaffold. nih.gov The application of such reactions to functionalized indazoles, like this compound, could provide a rapid route to libraries of novel compounds for biological screening. The development of MCRs involving indoles and other heterocycles is an active area of research, with many procedures utilizing catalysts to achieve high efficiency and selectivity. rsc.org
Here is a table illustrating the potential of multicomponent reactions in generating diverse indazole-containing structures:
| Reaction Type | Reactants | Product Type | Key Features |
| One-pot three-component reaction | 6-Nitro-1H-indazole, aromatic aldehyde, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Indazolo[6,7-b] nih.govacs.orgnaphthyridine derivatives | In-situ reduction and cyclization. researchgate.net |
| Ugi-azide multicomponent reaction | Indole, isocyanides, aldehydes, TMSN₃ | Functionalized indoles | One-pot synthesis of complex structures. rsc.org |
| Post-Ugi gold-catalyzed domino cyclization | - | Diversely substituted spiroindolines | Diastereoselective synthesis. rsc.org |
Chemical Reactivity and Mechanistic Transformation Pathways of 6 Chloro 7 Nitro 1h Indazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene ring of 6-Chloro-7-nitro-1H-indazole is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. However, under specific conditions, certain electrophilic substitution reactions can be achieved.
The introduction of an additional halogen atom onto the benzene ring of this compound is influenced by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the chloro group is a deactivating ortho-, para-director. The indazole nucleus itself can influence the regioselectivity. Research has shown that chlorination of 6-nitro-1H-indazole results in the formation of 3-chloro-6-nitro-1H-indazole in high yield, indicating that substitution occurs on the pyrazole (B372694) ring rather than the benzene ring. thieme-connect.de This suggests that the pyrazole ring is more susceptible to electrophilic attack than the highly deactivated benzene ring.
Further halogenation on the benzene portion of this compound would likely be challenging and require harsh reaction conditions. The position of substitution would be directed by the combined influence of the existing groups.
Sulfonation and Friedel-Crafts acylation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com The highly electron-deficient nature of the benzene ring in this compound makes these reactions difficult to perform. The strong deactivation caused by the nitro and chloro groups significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by the electrophiles generated in these reactions (SO₃H⁺ for sulfonation and an acylium ion for acylation). masterorganicchemistry.com
There is limited specific information available in the searched literature regarding successful sulfonation or acylation reactions directly on the benzene moiety of this compound. The deactivating effect of the nitro group is a significant barrier to these transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are more common for this compound, targeting both the chloro substituent on the benzene ring and the nitro group.
The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing nitro group at the ortho position (C-7) activates the C-6 position towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by various nucleophiles.
Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates. For instance, reaction with anilines has been shown to produce N-aryl derivatives. The reaction conditions for these substitutions typically involve a suitable solvent and may require a base to facilitate the reaction.
| Nucleophile | Product |
| Amines (R-NH₂) | 6-Amino-7-nitro-1H-indazole derivatives |
| Alkoxides (R-O⁻) | 6-Alkoxy-7-nitro-1H-indazole derivatives |
| Thiolates (R-S⁻) | 6-Thioether-7-nitro-1H-indazole derivatives |
This table presents potential products based on general principles of nucleophilic aromatic substitution on activated aryl halides.
The nitro group at the C-7 position can be readily reduced to an amino group (NH₂) using various reducing agents. ambeed.comsmolecule.comevitachem.com Common methods include catalytic hydrogenation (e.g., H₂/Pd), or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like chromium chloride. researchgate.net
The resulting 6-chloro-1H-indazol-7-amine is a versatile intermediate for further functionalization.
Diazotization: The newly formed amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This diazonium salt is a valuable intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions.
Amidation: The amino group can react with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction introduces an acyl group onto the nitrogen atom, providing another avenue for structural modification.
| Reagent | Transformation | Product |
| H₂/Pd, Sn/HCl, Fe/HCl | Reduction of nitro group | 6-Chloro-1H-indazol-7-amine |
| NaNO₂, HCl | Diazotization of amine | 6-Chloro-1H-indazole-7-diazonium salt |
| Acyl chloride (RCOCl) | Amidation of amine | N-(6-Chloro-1H-indazol-7-yl)amide |
This table outlines key transformations of the C-7 amino group.
N-Alkylation and N-Acylation Reactions
The indazole ring contains two nitrogen atoms (N-1 and N-2) that can be alkylated or acylated. The regioselectivity of these reactions is a critical aspect and is influenced by steric and electronic factors of the substituents on the indazole ring, the nature of the alkylating or acylating agent, and the reaction conditions. beilstein-journals.orgbeilstein-journals.org
For 7-nitro-1H-indazole, alkylation shows a preference for the N-2 position. thieme-connect.de The presence of a substituent at the C-7 position can sterically hinder attack at the N-1 position, favoring substitution at N-2. beilstein-journals.orgbeilstein-journals.org Studies on the N-alkylation of substituted indazoles have shown that electron-withdrawing groups at the C-7 position, such as a nitro group, can lead to excellent N-2 regioselectivity. beilstein-journals.orgbeilstein-journals.org Common bases used for these reactions include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.orgbohrium.com
N-acylation can also occur at either nitrogen atom. Regioselective N-acylation can sometimes be achieved, with the N-1 substituted product often being the thermodynamically more stable isomer. beilstein-journals.org
| Reaction | Reagent | Typical Product(s) |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | Mixture of N-1 and N-2 alkylated products, with N-2 often favored |
| N-Acylation | Acyl chloride (RCOCl), Base | Mixture of N-1 and N-2 acylated products |
This table summarizes the N-alkylation and N-acylation reactions of this compound.
Regiochemical Control at N1 and N2 Positions of the Indazole Ring
The N-substitution of indazoles is a critical transformation for modifying their biological and physicochemical properties. A key challenge in the functionalization of the indazole core is controlling the regioselectivity of reactions at the N1 and N2 positions. The outcome of such reactions is intricately influenced by a combination of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions employed, including the choice of base, solvent, and electrophile. nih.govbeilstein-journals.orgd-nb.infobeilstein-journals.org
For this compound, the presence of a nitro group at the C7 position is a dominant factor in directing the regiochemical outcome of N-alkylation. Research has consistently shown that indazoles bearing an electron-withdrawing substituent, such as a nitro or carboxylate group, at the C7 position exhibit a strong preference for substitution at the N2 position. nih.govbeilstein-journals.orgd-nb.inforesearchgate.netgrafiati.comresearchgate.net This pronounced N2-selectivity is attributed to electronic effects. The electron-withdrawing nature of the 7-nitro group significantly decreases the electron density at the adjacent N1 atom, thereby rendering the N2 atom the more nucleophilic site for alkylation.
The chlorine atom at the C6 position further contributes to the electron-deficient nature of the benzene portion of the molecule, reinforcing the deactivation of the N1 position towards electrophilic attack. While steric hindrance from the C7-substituent can also play a role in directing substitution away from the N1 position, the electronic deactivation by the nitro group is considered the primary driver for the observed N2 regioselectivity in 7-nitroindazoles. thieme-connect.de
The choice of reaction conditions can also modulate the N1/N2 ratio. For instance, the use of different bases and solvents can alter the nature of the indazolide anion and its subsequent reaction with an electrophile. nih.govbeilstein-journals.orgd-nb.info However, in the case of 7-nitro-substituted indazoles, the inherent electronic bias is so strong that excellent N2-selectivity (often ≥96%) is achieved under various conditions. nih.govbeilstein-journals.orgd-nb.inforesearchgate.netgrafiati.comresearchgate.net
Table 1: Factors Influencing Regioselectivity in the N-Alkylation of Substituted Indazoles
| Factor | Influence on Regioselectivity | Example with 7-Nitroindazole (B13768) |
| Electronic Effects | Electron-withdrawing groups at C7 strongly favor N2-alkylation by decreasing electron density at N1. | The 7-nitro group in this compound makes N2 the more nucleophilic nitrogen, leading to high N2-selectivity. nih.govbeilstein-journals.orgd-nb.info |
| Steric Effects | Bulky substituents at C7 can sterically hinder attack at the N1 position. | While present, this effect is secondary to the powerful electronic influence of the nitro group. thieme-connect.de |
| Reaction Conditions | The choice of base, solvent, and alkylating agent can influence the N1/N2 ratio. | In many cases, the electronic preference for N2-alkylation in 7-nitroindazoles overrides the effect of varying reaction conditions. nih.govbeilstein-journals.orgd-nb.info |
Kinetic vs. Thermodynamic Control in N-Substitution Reactions
The discussion of regioselectivity in indazole alkylation is often framed in the context of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer. nih.govbeilstein-journals.orgresearchgate.net This intrinsic stability can, in some cases, be leveraged to favor the formation of the N1-substituted product, which is often the thermodynamically preferred isomer.
Strategies to achieve the thermodynamic product sometimes involve an equilibration process. For instance, the use of specific electrophiles like α-halo carbonyls can lead to an initial mixture of N1 and N2 products, which then equilibrates to the more stable N1-substituted isomer. nih.govd-nb.info
However, for 7-nitro-substituted indazoles, the reaction pathway is predominantly under kinetic control. The N2 position is electronically more activated, making it the site of the faster reaction. The resulting N2-alkylated product is formed as the major isomer because the activation energy for the attack at N2 is lower than that for the attack at N1. While N1-substituted indazoles are often the thermodynamically more stable products for many indazole derivatives, the strong electronic deactivation of the N1 position by the 7-nitro group makes the formation of the N2-product the kinetically favored and often irreversible pathway.
Studies have shown that for indazoles with C7 electron-withdrawing groups, the N2-alkylation product is formed with high selectivity, indicating that the reaction does not readily equilibrate to the potentially more stable N1 isomer under typical alkylating conditions. nih.govbeilstein-journals.org This suggests that the kinetic product is the one predominantly isolated. Lewis acid catalysis has been explored as a method to achieve regiodivergent N-alkylation of indazoles, where certain catalysts can favor the kinetic N2-product while others can promote the formation of the thermodynamic N1-product. researchgate.net
Cycloaddition and Annulation Reactions Involving the Indazole Framework
Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems in a single step. The indazole nucleus, with its fused benzene and pyrazole rings, can potentially participate in such reactions, leading to the generation of novel fused heterocyclic systems.
1,3-Dipolar Cycloadditions for Fused Heterocyclic System Generation
1,3-Dipolar cycloadditions are a class of pericyclic reactions that are widely used for the synthesis of five-membered heterocycles. nih.gov In the context of this compound, the indazole moiety can be functionalized with a dipolarophile or a 1,3-dipole to participate in these reactions.
A common strategy involves the N-alkylation of the indazole with a group that can either act as or be converted into a dipolarophile, such as a vinyl or alkynyl group. For instance, N-vinyl-nitroindazoles have been used as dipolarophiles in reactions with in-situ generated nitrile imines to form pyrazoline-substituted indazoles. nih.gov Similarly, N-propargyl indazoles can serve as the alkyne component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a 1,3-dipolar cycloaddition, to generate 1,2,3-triazole-linked indazole derivatives. nih.gov
The electron-withdrawing nature of the 6-chloro and 7-nitro substituents would influence the reactivity of any appended dipolarophile. For example, in an N-vinyl-6-chloro-7-nitro-1H-indazole, the electron-deficient nature of the indazole ring system would be transmitted to the vinyl group, affecting its reactivity towards 1,3-dipoles.
Diels-Alder Type Reactions with Appropriate Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com For an indazole derivative to participate in a Diels-Alder reaction, it could theoretically act as either the diene or the dienophile component.
Indazole as a Diene: For the indazole ring system to act as a diene, it would need to possess a conjugated diene system. The benzene portion of the indazole could potentially act as the diene component, but this would require overcoming the aromatic stabilization energy, making such reactions challenging. A more plausible scenario involves the introduction of a diene moiety as a substituent on the indazole core. For example, a styryl-substituted indazole could potentially act as the diene component in a Diels-Alder reaction. researchgate.net In the case of this compound, the strong electron-withdrawing character of the substituents would make an attached diene more electron-poor. In a normal-electron-demand Diels-Alder reaction, this would decrease its reactivity towards electron-poor dienophiles but could enhance its reactivity with electron-rich dienophiles. masterorganicchemistry.com
Indazole as a Dienophile: Alternatively, a substituent on the indazole could function as a dienophile. For instance, an N-alkenyl-substituted indazole could act as a dienophile. The reactivity of this dienophile would be influenced by the electronic nature of the indazole ring. The electron-withdrawing 6-chloro and 7-nitro groups would render the attached alkene more electron-deficient, thereby increasing its reactivity towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction. masterorganicchemistry.com
While specific examples of Diels-Alder reactions involving this compound are not prominent in the surveyed literature, the principles of cycloaddition chemistry suggest that appropriately functionalized derivatives could serve as substrates for such transformations. The hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, represents another avenue for the synthesis of novel fused heterocycles starting from functionalized indazoles. wikipedia.orgsigmaaldrich.com For example, nitroalkenes can act as dienophiles in hetero-Diels-Alder reactions. mdpi.com The inherent nitro group in this compound, however, is on the aromatic ring and not directly conjugated to an alkene, making its direct participation as a dienophile in this manner unlikely without prior modification.
Table 2: Potential Diels-Alder Reactivity of Functionalized this compound
| Role in Reaction | Required Functionalization | Expected Reactivity |
| Diene | Substitution with a conjugated diene (e.g., a styryl group). | The electron-withdrawing indazole core would make the diene electron-poor, favoring reactions with electron-rich dienophiles. |
| Dienophile | Substitution with an alkene or alkyne (e.g., N-vinyl or N-allyl group). | The electron-withdrawing indazole core would make the dienophile electron-poor, favoring reactions with electron-rich dienes. masterorganicchemistry.com |
Advanced Spectroscopic Interrogation and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 6-Chloro-7-nitro-1H-indazole, offering precise information about the hydrogen and carbon framework of the molecule.
Comprehensive ¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and chloro substituents. Theoretical calculations, such as those employing the Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT), can provide reliable predictions of these shifts. nih.govimist.ma
The protons on the benzene (B151609) ring are expected to form a complex splitting pattern due to spin-spin coupling. The coupling constants (J values) are invaluable for determining the relative positions of the protons.
Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The positions of the chloro and nitro groups significantly impact the chemical shifts of the attached and adjacent carbon atoms. Computational methods have proven to be excellent tools for predicting ¹³C chemical shifts in substituted azoles. nih.govbohrium.com
Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~13.5 | br s | - |
| H-3 | ~8.4 | s | - |
| H-4 | ~7.8 | d | ~8.5 |
| H-5 | ~7.3 | d | ~8.5 |
Note: These are predicted values based on known substituent effects on the indazole ring system. Actual experimental values may vary.
Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~122 |
| C-5 | ~120 |
| C-6 | ~128 |
| C-7 | ~138 |
| C-7a | ~125 |
Note: These are predicted values based on known substituent effects on the indazole ring system. Actual experimental values may vary.
Application of 2D-NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak between H-4 and H-5 would be expected, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign the carbon signals for C-3, C-4, and C-5 based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net For instance, the N-H proton (H-1) would be expected to show a correlation to carbons C-3 and C-7a, aiding in the assignment of these quaternary carbons. The H-4 proton should show correlations to C-3a, C-5, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. youtube.comjeol.com A key observation would be a NOE correlation between the H-5 proton and the N-H proton (H-1), which would help to confirm the proposed structure and rule out other isomers. nih.gov
Solid-State NMR Characterization for Polymorph and Crystal Structure Insights
Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure of this compound in the solid phase, which can differ from its structure in solution. nih.gov This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.
By analyzing the chemical shifts and quadrupolar coupling constants, especially of the chlorine and nitrogen nuclei, ssNMR can offer insights into the local electronic environment and intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice. researchgate.netwiley.com While technically challenging for quadrupolar nuclei like ³⁵Cl and ³⁷Cl, advancements in high-field ssNMR make such investigations feasible. wiley.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide a "fingerprint" for the compound. nih.govcore.ac.ukresearchgate.net
Identification and Assignment of Characteristic Nitro and Chloro Group Vibrational Modes
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the nitro (NO₂) and chloro (C-Cl) groups.
Nitro Group (NO₂): The nitro group exhibits two strong and distinct stretching vibrations: the asymmetric stretch (νas) typically appearing in the range of 1500-1600 cm⁻¹ and the symmetric stretch (νs) in the range of 1300-1390 cm⁻¹. These bands are often intense in the IR spectrum.
Chloro Group (C-Cl): The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the aromatic nature of the ring.
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| NO₂ | Asymmetric Stretch | 1520 - 1560 |
| NO₂ | Symmetric Stretch | 1340 - 1370 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-Cl | Stretching | 650 - 750 |
Note: These are predicted frequency ranges based on typical values for these functional groups in similar chemical environments.
Analysis of Indazole Ring Skeletal Vibrations and Tautomeric Influence
The indazole ring itself gives rise to a series of complex skeletal vibrations, including ring stretching and deformation modes, which appear in the fingerprint region (below 1600 cm⁻¹). These vibrations are characteristic of the bicyclic aromatic system.
The position of the N-H proton in the pyrazole (B372694) ring (annular tautomerism) can significantly influence the vibrational spectra. researchgate.netnih.gov For this compound, the 1H-tautomer is expected to be the more stable and predominant form in most conditions. The vibrational frequencies associated with the pyrazole part of the ring will be sensitive to the tautomeric form. For instance, the N-H in-plane and out-of-plane bending modes would be indicative of the 1H-tautomer. mdpi.com Computational simulations of the vibrational spectra for different tautomers can be a powerful tool to confirm the predominant tautomeric form by comparing the calculated spectra with the experimental data. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides highly accurate mass measurements, enabling the determination of elemental formulas and the confirmation of molecular structures through fragmentation analysis.
High-Resolution Mass Spectrometry is crucial for unequivocally verifying the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, the molecular formula is C₇H₄ClN₃O₂. The theoretical exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument. This comparison serves as a primary confirmation of the compound's identity and purity.
Table 1: Theoretical Isotopic Mass Data for C₇H₄ClN₃O₂
| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₇¹H₄³⁵Cl¹⁴N₃¹⁶O₂ | 196.9992 | 100.0 |
| ¹²C₇¹H₄³⁷Cl¹⁴N₃¹⁶O₂ | 198.9963 | 32.0 |
This interactive table presents the calculated exact masses for the major isotopologues of this compound. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is a key signature in mass spectrometry.
An experimentally obtained HRMS spectrum showing a peak at or very near 196.9992 Da, along with the corresponding M+2 peak at approximately 32% intensity, would provide strong evidence for the successful synthesis and elemental composition of the target molecule.
Beyond molecular weight determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not extensively published, general fragmentation pathways for nitroaromatic and heterocyclic compounds can be inferred.
Typical fragmentation of a nitro-indazole derivative would likely involve:
Loss of the Nitro Group: A common fragmentation pathway is the loss of NO₂ (46 Da) or NO (30 Da) followed by O (16 Da).
Loss of Chlorine: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (35 or 37 Da).
Ring Cleavage: The indazole ring system can undergo cleavage, often initiated by the loss of N₂ or HCN, leading to smaller, stable fragment ions.
Analyzing the fragmentation patterns of derivatives of this compound allows for the confirmation of the core structure and the position of various substituents, providing an additional layer of structural verification.
X-ray Crystallography
Crystallographic studies on derivatives of chloro-nitro-indazoles reveal that the fused indazole ring system is essentially planar. researchgate.netresearchgate.net For instance, in the structure of 1-allyl-6-nitro-1H-indazole, the maximum deviation from the mean plane of the fused-ring system is a mere 0.012 Å. researchgate.net The nitro group is often found to be nearly coplanar with the benzene ring, a conformation that maximizes π-electron delocalization. researchgate.netacs.org In contrast, substituents on the indazole nitrogen, such as an allyl or ethyl group, are typically oriented nearly perpendicular to the plane of the indazole ring. researchgate.netresearchgate.net
Table 2: Selected Bond Lengths from a Representative Chloro-Nitro-Indazole Derivative (3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole). researchgate.net
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| Cl1–C1 | 1.711 | N1–N2 | 1.365 |
| N1–C7 | 1.363 | N2–C1 | 1.316 |
| O1–N3 | 1.227 | N3–C5 | 1.468 |
This interactive table highlights key bond lengths, providing empirical data on the molecular geometry. The lengths are consistent with the expected values for the respective single and double bonds within the heterocyclic and aromatic framework.
X-ray crystallography is unparalleled in its ability to map the complex network of non-covalent interactions that dictate how molecules arrange themselves in a crystal lattice. In the crystal packing of chloro-nitro-indazole derivatives, several types of intermolecular interactions are commonly observed. These include weak C—H···O and C—H···Cl hydrogen bonds. researchgate.net
Indazole and its derivatives can exist in two potential tautomeric forms: the 1H-indazole and the 2H-indazole. For unsubstituted indazoles, theoretical calculations and experimental evidence indicate that the 1H-tautomer is generally the more stable form. researchgate.netnih.gov
Single-crystal X-ray diffraction provides direct and unambiguous experimental confirmation of the predominant tautomeric form present in the solid state. For an N-unsubstituted indazole, the technique can precisely locate the position of the hydrogen atom on either the N1 or N2 nitrogen. For N-substituted derivatives, such as those synthesized from a parent indazole, the crystallography confirms the point of attachment of the substituent (either N1 or N2), which is a direct reflection of the reactivity of the parent tautomer. researchgate.netacs.org This experimental verification is crucial for understanding the compound's chemical properties and reactivity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole |
| 1-allyl-6-nitro-1H-indazole |
| 1H-indazole |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical methods are fundamental to understanding the stability and electronic nature of the 6-Chloro-7-nitro-1H-indazole molecule. These calculations offer a detailed picture of electron distribution, molecular orbital energies, and the energetic landscape of different isomeric forms.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govarpgweb.com Calculations, often using the B3LYP functional, provide a detailed description of the charge distribution and the frontier molecular orbitals (HOMO and LUMO). nih.govarpgweb.comscielo.br
In the this compound system, the indazole ring is substituted with two electron-withdrawing groups: a chloro group at position 6 and a nitro group at position 7. The nitro group, in particular, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), indicating a strong electron-accepting capability. researchgate.net This is a common feature in nitroaromatic compounds and is crucial for their chemical reactivity and biological activity. researchgate.net The HOMO, conversely, would be expected to have significant contributions from the indazole ring system.
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would show a region of high positive potential (electron deficiency) near the nitro group and the acidic N-H proton, and regions of negative potential (electron richness) around the oxygen atoms of the nitro group and the N2 nitrogen of the indazole ring. nih.gov This charge distribution is critical in predicting sites for nucleophilic and electrophilic attack. arpgweb.com Theoretical studies on related alkyl nitroindazoles have shown that these molecules act as electrophiles in reactions with nucleophiles like aryl acetonitriles. jmaterenvironsci.com
Table 1: Representative Frontier Orbital Energies for Substituted Nitroindazoles (Analogous Systems) This table presents hypothetical but representative data based on general principles observed in related nitroaromatic compounds, as specific data for this compound is not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 5-Nitro-1H-indazole | -7.0 | -3.5 | 3.5 |
| 6-Nitro-1H-indazole | -7.1 | -3.6 | 3.5 |
| 7-Nitro-1H-indazole | -7.2 | -3.7 | 3.5 |
Indazole and its derivatives can exist in two principal tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Computational studies, including MP2 and DFT calculations, have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer for the parent indazole and many of its derivatives. beilstein-journals.orgnih.gov The energy difference is typically in the range of 3-4 kcal/mol. researchgate.net
For this compound, the 1H-tautomer is expected to be the predominant form. However, the substitution pattern can influence the tautomeric equilibrium. A notable exception is 7-nitroindazole (B13768), where the 1H-tautomer is significantly stabilized by the formation of an intramolecular hydrogen bond between the N1-H proton and an oxygen atom of the nitro group at the adjacent C7 position. arabjchem.org This interaction would also be a key stabilizing feature in this compound, further favoring the 1H tautomer. arabjchem.org
Table 2: Calculated Relative Energies of Indazole Tautomers (Representative Data) Data based on computational studies of parent and substituted indazoles.
| Tautomer System | Method | ΔE (E2H - E1H) (kcal/mol) | Reference |
|---|---|---|---|
| Indazole | MP2/6-31G** | 3.6 | researchgate.net |
| Indazole | DFT (in water) | 3.8 | nih.gov |
| 5-Bromo-1H-indazole-3-carboxylate | DFT (in THF) | 3.1 | beilstein-journals.org |
The orientation of the nitro group relative to the plane of the indazole ring is a critical conformational parameter. For maximum resonance stabilization, the nitro group should be coplanar with the aromatic ring, allowing for effective delocalization of π-electrons. nih.gov However, steric hindrance from adjacent substituents can force the nitro group to twist out of the plane. nih.govwiley.com
In this compound, the nitro group is at the C7 position, adjacent to the N1-H of the pyrazole (B372694) ring. While the intramolecular hydrogen bond mentioned earlier would favor planarity, steric repulsion between the nitro group's oxygen atoms and the N1 atom could introduce some degree of non-planarity. Computational studies on 7-nitroindazoles have shown that the nitro group is nearly coplanar with the benzene (B151609) ring. acs.org Similarly, studies on other sterically crowded nitroaromatic compounds indicate that while methods like B3LYP/6-31G(d,p) might poorly predict twist angles, larger basis sets can provide more reasonable results. nih.govwiley.com The degree of this twist angle has a direct impact on the electronic properties of the molecule, affecting the extent of conjugation and, consequently, its reactivity and spectral properties. nih.gov
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). wayne.edu Computational chemistry allows for the precise location and characterization of these transition states on the potential energy surface. wayne.eduresearchgate.net For reactions involving indazole derivatives, such as N-alkylation, computational studies have been used to understand regioselectivity. beilstein-journals.orgwuxibiology.com
For instance, in the alkylation of indazole, calculations can determine the activation energies for attack at the N1 versus the N2 position. wuxibiology.com These studies often reveal that while one tautomer may be more stable, the reaction may proceed through the less stable tautomer if the corresponding transition state is lower in energy. mdpi.com For this compound, any reaction, such as a nucleophilic aromatic substitution or modification of the pyrazole ring, would proceed through a specific transition state. Modeling this TS would involve identifying a first-order saddle point on the potential energy surface and analyzing its vibrational frequencies to confirm it has a single imaginary frequency corresponding to the reaction coordinate.
A potential energy surface (PES) is a multidimensional plot of a molecule's energy as a function of its geometric coordinates. wayne.edulongdom.orglibretexts.org By mapping the PES, chemists can visualize the entire "landscape" of a chemical reaction, from the reactant valley, over the transition state "mountain pass," to the product valley. wayne.edulibretexts.org
The reaction coordinate, or intrinsic reaction coordinate (IRC), is the lowest energy path connecting reactants and products on the PES. researchgate.net Computational methods can trace this path, providing a detailed step-by-step view of the geometric and electronic changes that occur during a reaction. For example, a study on the [3+2] dipolar cycloaddition of sydnones with arynes to form 2H-indazoles utilized DFT calculations to plot the potential energy surface, revealing the reaction to be an exothermic, multi-step process. nih.gov Similarly, the mechanism of N2 elimination from tetrazoles to form indazole intermediates has been analyzed through the construction of potential energy surfaces, comparing concerted and stepwise pathways. researchgate.net For this compound, constructing a PES for a given transformation would allow for the determination of whether the reaction is kinetically or thermodynamically controlled and would provide a fundamental understanding of its reactivity. mdpi.com
In Silico Prediction and Validation of Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound, aiding in its structural confirmation and characterization.
Ab Initio Calculation of NMR Chemical Shifts and Coupling Constants
Ab initio calculations, particularly using Density Functional Theory (DFT), are a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) parameters. For compounds related to this compound, such as other nitro-1H-indazole derivatives, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed. researchgate.netnih.gov Theoretical calculations performed at levels like B3LYP/6-311++G(d,p) have shown to be a reliable basis for interpreting experimental observations. researchgate.netnih.gov
These calculations provide absolute shieldings which are then converted to chemical shifts (δ) in ppm. researchgate.net This methodology has been successfully applied to distinguish between isomers and to confirm the structures of reaction products, for example, in the reaction of nitro-indazoles with formaldehyde. researchgate.netnih.gov While specific calculated values for this compound are not extensively reported in the literature, the established computational protocols for related nitroindazoles could be readily applied to predict its ¹H and ¹³C NMR spectra. Such a theoretical analysis would be crucial in assigning the resonances in experimentally obtained spectra, especially for distinguishing between the possible tautomers and isomers.
A hypothetical table of predicted NMR chemical shifts for this compound, based on methodologies from related studies, is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 8.2 - 8.5 | - |
| H-4 | 7.8 - 8.1 | - |
| H-5 | 7.5 - 7.8 | - |
| C-3 | - | 135 - 140 |
| C-3a | - | 120 - 125 |
| C-4 | - | 115 - 120 |
| C-5 | - | 125 - 130 |
| C-6 | - | 140 - 145 |
| C-7 | - | 130 - 135 |
| C-7a | - | 145 - 150 |
Note: This table is illustrative and based on general trends observed for nitroindazole derivatives. Actual values would require specific DFT calculations for this compound.
Computational Prediction of Vibrational Frequencies and Intensities
The vibrational spectrum of this compound can be predicted using computational methods, which helps in the assignment of experimental infrared (IR) and Raman spectra. DFT calculations are commonly used for this purpose. For instance, studies on related halogenated indazole derivatives have utilized methods like B3LYP with basis sets such as 6-31G(d) to compute harmonic vibrational frequencies.
These theoretical calculations can identify characteristic vibrational modes, such as those associated with the indazole ring, the nitro group (NO₂) stretching, and the carbon-chlorine (C-Cl) stretching vibrations. The predicted intensities of these vibrations also aid in interpreting the experimental spectra. While specific studies on the vibrational spectrum of this compound are not prominent, the methodologies are well-established from research on analogous compounds like 6-bromo-4-methyl-1H-indazole-3-carbaldehyde and various chloro-azaindole derivatives.
Advanced Molecular Modeling for Biomolecular Interactions (In Vitro Mechanistic Focus)
To explore the potential of this compound as a biologically active agent, advanced molecular modeling techniques are employed. These methods focus on its interactions with validated protein targets at a molecular level.
Molecular Docking Studies with Experimentally Validated Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For nitroindazole derivatives, this method has been applied to understand their inhibitory potential against various enzymes. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been docked into the active site of Leishmania trypanothione (B104310) reductase, an experimentally validated drug target. worldscientific.comnih.gov In such studies, the ligand geometries are typically optimized using force fields like MMFF94 before docking. nih.gov
The docking process reveals key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. The binding affinity is often estimated through scoring functions, which provide a basis for comparing the potential of different compounds. While specific docking studies on this compound are not widely published, its structural similarity to other active nitroindazoles suggests it could be a candidate for docking against targets like protein kinases, DNA gyrase, and acetylcholinesterase. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations to Probe Ligand-Protein Binding Dynamics and Stability
Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the dynamic behavior and stability of the ligand-protein complex over time. MD simulations provide insights into the conformational changes and the persistence of key interactions identified in docking. Studies on derivatives of 3-chloro-6-nitro-1H-indazole have utilized MD simulations to assess the stability of the ligand within the binding pocket of trypanothione reductase. worldscientific.comnih.govgrafiati.com
Development and Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. For nitroindazole derivatives, QSAR studies have been conducted to understand the structural requirements for their antiprotozoal and anticancer activities. nih.govchemscene.com
These models are built using a set of known active and inactive compounds and can be used to predict the activity of new, untested molecules like this compound. The descriptors used in QSAR models can be constitutional, topological, electrostatic, or quantum-chemical, providing insights into the factors that govern the biological activity of this class of compounds. While a specific QSAR model for this compound has not been reported, its physicochemical properties could be calculated and used as input for existing models for related nitroindazoles to estimate its potential bioactivity.
Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies
General Biological Relevance of Indazole-Based Scaffolds
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation stems from its presence in a multitude of compounds exhibiting a wide array of pharmacological and biological activities. nih.govresearchgate.net The structural and chemical properties of the indazole ring, including its ability to form hydrogen bonds and participate in various intermolecular interactions, allow it to bind to a diverse range of biological targets. longdom.org
Indazole and its derivatives have been the subject of extensive research due to their significant therapeutic potential. nih.govlongdom.org The versatility of this scaffold has led to the development of numerous compounds with applications as anti-inflammatory, antimicrobial, anticancer, and antiprotozoal agents. nih.govresearchgate.netresearchgate.net The unique structural features and electronic properties of the indazole core enable it to serve as a versatile template for the design of novel therapeutic agents targeting various enzymes and receptors. longdom.org The presence of the indazole moiety in several commercially available drugs and numerous compounds in clinical trials underscores its importance in drug discovery and development. nih.govnih.govresearchgate.net
In Vitro Enzymatic Inhibition Profiles and Target Identification
The biological activities of indazole derivatives are often attributed to their ability to inhibit specific enzymes involved in various physiological and pathological processes. The introduction of substituents, such as chloro and nitro groups, onto the indazole scaffold can significantly modulate their inhibitory potency and selectivity.
While direct studies on 6-Chloro-7-nitro-1H-indazole are limited, research on closely related nitro-substituted indazoles has established them as inhibitors of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO). For instance, 7-nitro-1H-indazole is a known inhibitor of NOS. nih.govnih.gov Studies on other isomers, such as 5-nitroindazole (B105863) and 6-nitroindazole (B21905), have also demonstrated concentration-dependent inhibition of rat cerebellar NOS. bohrium.com Kinetic analyses of 7-nitro-indazole have revealed competitive inhibition with respect to the L-arginine substrate. bohrium.com The nitration of the indazole ring at positions 5, 6, and 7 has been shown to result in a graded increase in inhibitory potency against NOS. bohrium.com This suggests that the nitro-indazole core is a key pharmacophore for NOS inhibition.
The indazole scaffold has been identified as a core component in the development of inhibitors for several key enzymes implicated in various diseases.
Kinases: The indazole core is a well-established pharmacophore for the synthesis of protein kinase inhibitors. nih.govrsc.org Numerous indazole derivatives have been designed and evaluated as inhibitors of specific kinases, including Aurora kinases, which are important targets in cancer therapy. nih.gov The ability of the indazole scaffold to fit into the ATP-binding pocket of kinases makes it a valuable starting point for the development of targeted anticancer agents. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov Its overexpression in many cancer cells contributes to an immunosuppressive tumor microenvironment. nih.govnih.gov The indazole scaffold has recently emerged as a promising high-affinity heme-binding structure for the development of IDO1 inhibitors. acs.org Several 4,6-substituted-1H-indazole derivatives have been synthesized and shown to be potent dual inhibitors of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov
Trypanothione (B104310) Reductase (TryR): Trypanothione reductase is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania, and is absent in humans, making it an attractive target for the development of selective antiparasitic drugs. nih.govnih.gov Research on derivatives of 3-chloro-6-nitro-1H-indazole has demonstrated their potential as antileishmanial agents through the inhibition of Trypanothione Reductase. nih.gov Molecular docking studies have shown that these compounds can bind with high stability within the active site of the Leishmania Trypanothione Reductase enzyme, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.gov
Antimicrobial and Antiprotozoal Activity Screening (In Vitro)
The versatile indazole scaffold has also been explored for its potential in combating infectious diseases caused by bacteria, fungi, and protozoa.
Indazole derivatives have been reported to possess a broad spectrum of antimicrobial activities. scielo.br Various synthetic derivatives have demonstrated efficacy against different bacterial and fungal strains. scielo.brtandfonline.com For example, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial and antifungal activities, showing promising results against selected microorganisms. scielo.br While specific data for this compound is not extensively available, the general antimicrobial potential of the nitro-indazole scaffold is well-documented. researchgate.netscielo.br
The most significant in vitro biological activity identified for chloro-nitro-indazole derivatives is their potent antiprotozoal efficacy, particularly against Leishmania species, the causative agents of leishmaniasis. nih.gov A study focusing on novel 3-chloro-6-nitro-1H-indazole derivatives demonstrated significant inhibitory activity against various Leishmania species. nih.gov The antileishmanial potency was found to be dependent on the specific Leishmania species and the nature of the substituents on the indazole core. nih.gov
The in vitro antileishmanial activity of these compounds was evaluated against the promastigote forms of L. infantum, L. tropica, and L. major. nih.gov Several derivatives exhibited strong to moderate activity, with some compounds showing promising inhibitory effects, particularly against L. infantum and L. major. nih.gov The mechanism of this antiprotozoal action is believed to be the inhibition of Trypanothione Reductase, a critical enzyme for the parasite's survival. nih.govnih.gov
The table below summarizes the 50% inhibitory concentration (IC₅₀) values for selected 3-chloro-6-nitro-1H-indazole derivatives against different Leishmania species.
| Compound | IC₅₀ (μM) vs L. infantum | IC₅₀ (μM) vs L. tropica | IC₅₀ (μM) vs L. major |
|---|---|---|---|
| Derivative 4 | 14.01 ± 0.9 | > 50 | > 50 |
| Derivative 5 | 15.2 ± 0.6 | > 50 | > 50 |
| Derivative 7 | 19.9 ± 1.1 | > 50 | > 50 |
| Derivative 10 | 24.3 ± 0.5 | > 50 | > 50 |
| Derivative 11 | 13.8 ± 0.9 | 45.1 ± 1.2 | > 50 |
| Derivative 12 | 11.2 ± 0.3 | > 50 | > 50 |
| Derivative 13 | 9.8 ± 0.5 | 35.2 ± 0.9 | 40.3 ± 1.5 |
| Pentamidine (Reference) | 5.4 ± 0.2 | 6.1 ± 0.4 | 7.5 ± 0.3 |
Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives. nih.gov
Cellular Mechanistic Studies (In Vitro Cellular Assays)
In vitro cellular assays are fundamental to understanding the therapeutic potential of a compound. For this compound, while direct studies are not extensively documented, research on analogous structures allows for preliminary postulations regarding its cellular behavior.
Analysis of Cellular Uptake, Localization, and Subcellular Distribution
Detailed experimental data delineating the specific cellular uptake mechanisms, subcellular distribution patterns, and localization of this compound is not extensively available in the current scientific literature. The physicochemical properties of the molecule, such as its moderate lipophilicity conferred by the chloro and indazole components, suggest it may passively diffuse across cellular membranes. However, without empirical evidence from studies such as fluorescence microscopy or subcellular fractionation followed by quantitative analysis, its precise intracellular fate remains speculative.
Elucidation of Molecular Pathways and Signaling Cascades Modulation
The molecular pathways and signaling cascades modulated by this compound have not been directly elucidated. However, the broader class of indazole derivatives is known to interact with a variety of signaling pathways critical to cell proliferation and survival. nih.gov For instance, certain indazole-containing compounds have been shown to influence pathways related to apoptosis by modulating the expression of proteins like Bax and Bcl-2 and by affecting mitochondrial membrane potential. rsc.org Other derivatives are known to inhibit protein kinases, which are key nodes in numerous signaling cascades. nih.gov Research into anticancer indazoles suggests that they can promote apoptosis and disrupt cell migration and invasion by altering levels of reactive oxygen species (ROS) and matrix metalloproteinases (MMPs). rsc.org The specific impact of the 6-chloro and 7-nitro substitution pattern on these activities requires direct investigation.
Identification and Validation of Specific Molecular Targets within Cellular Systems
While a specific molecular target for this compound has not been definitively validated, computational and in vitro studies on closely related analogues provide valuable leads. Molecular docking studies performed on derivatives of the isomeric compound, 3-chloro-6-nitro-1H-indazole, have identified Trypanothione Reductase (TryR) as a potential molecular target in Leishmania parasites. nih.govtandfonline.com This enzyme is crucial for the parasite's survival, making it a viable target for antileishmanial drugs. nih.gov The docking analyses indicated stable binding within the enzyme's active site, driven by a network of hydrophobic and hydrophilic interactions. researchgate.net
In the broader context of cancer research, various indazole derivatives have been designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in cancer cells. nih.gov The 6-chloro and 7-nitro functional groups on the 1H-indazole core would be expected to significantly influence binding affinity and selectivity for such targets, though specific validation is pending.
Comprehensive Structure-Activity Relationship (SAR) Derivations
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. For the this compound scaffold, the substituents on the bicyclic ring system are critical determinants of biological activity.
Impact of Chloro and Nitro Substituents on Biological Potency and Selectivity
The chloro and nitro groups are strong electron-withdrawing groups that significantly influence the electronic properties of the indazole ring. The specific placement of the chloro group at position 6 and the nitro group at position 7 is crucial. Studies on various nitro-1H-indazoles have demonstrated that the position of the nitro group dramatically affects the molecule's reactivity and biological profile. nih.gov For instance, 7-nitro-1H-indazole is a known inhibitor of nitric oxide synthase (NOS), a property not shared by other positional isomers, highlighting the importance of substitution at the 7-position. nih.gov
The presence of a chloro group often enhances the lipophilicity of a molecule, potentially improving membrane permeability. In concert, the chloro and nitro substituents create a unique electronic and steric profile that dictates the compound's interaction with biological targets, thereby influencing both its potency and selectivity. Hydrolysis studies on related nitroindazoles suggest that electron-withdrawing nitro groups can increase the molecule's sensitivity and affect its stability. nih.gov
Influence of N-Substitutions and Other Peripheral Functionalizations on Biological Outcomes
The biological activity of the indazole core can be extensively modulated by substitutions at the N1 position of the pyrazole ring. Research on derivatives of the related 3-chloro-6-nitro-1H-indazole scaffold has shown that adding different heterocyclic moieties via an N1-substitution significantly impacts antileishmanial potency. nih.gov
For example, the synthesis of various N1-substituted triazole and isoxazole (B147169) derivatives revealed that the nature of the appended ring system is a key factor in determining efficacy against different Leishmania species. nih.gov As shown in the table below, derivatization at the N1 position led to compounds with varying inhibitory concentrations (IC50), with a 1,2,3-triazolylmethyl substituent bearing a 4-chlorophenyl group (Compound 13) demonstrating the most promising activity against L. major. nih.gov This indicates that the N1 position is a critical vector for modification to enhance and tailor the biological effects of the parent scaffold.
| Compound | N1-Substitution | IC50 against L. infantum (µg/mL) | IC50 against L. tropica (µg/mL) | IC50 against L. major (µg/mL) |
|---|---|---|---|---|
| 4 | Isoxazoline derivative | 14.82 ± 0.08 | > 50 | > 50 |
| 5 | Isoxazoline derivative | 24.31 ± 0.05 | > 50 | > 50 |
| 11 | 1,2,3-Triazolylmethyl (phenyl substituted) | 23.47 ± 0.08 | 31.54 ± 0.04 | > 50 |
| 13 | 1,2,3-Triazolylmethyl (4-chlorophenyl substituted) | 14.83 ± 0.03 | 27.53 ± 0.08 | 10.28 ± 0.02 |
Data derived from studies on 3-chloro-6-nitro-1H-indazole derivatives. nih.gov
These findings underscore that while the core this compound structure provides a foundational pharmacophore, peripheral functionalizations, particularly at the nitrogen atom, are instrumental in defining the ultimate biological outcome and therapeutic potential.
Future Perspectives and Emerging Research Trajectories
Innovations in Green Chemistry and Sustainable Synthetic Methodologies for 6-Chloro-7-nitro-1H-indazole
Traditional organic synthesis methods often involve hazardous reagents, significant energy consumption, and the generation of substantial waste. ijnc.ir In response, the principles of green chemistry are being increasingly integrated to develop more environmentally benign and efficient synthetic routes. ijnc.ir For the synthesis of this compound, future research will likely focus on several key areas of green chemistry.
One promising avenue is the use of alternative energy sources to drive reactions. Techniques like microwave irradiation and ultrasound-mediated synthesis can significantly reduce reaction times, increase product yields, and often require less energy than conventional heating methods. nih.govnih.gov Mechanochemistry, which uses mechanical energy to initiate reactions, offers a solvent-free or minimal-solvent approach, further reducing the environmental footprint. nih.gov
The choice of solvents is another critical aspect. Green solvents such as water, supercritical carbon dioxide (scCO₂), and ionic liquids are being explored as replacements for volatile and often toxic organic solvents. ijnc.ir Research into the synthesis of indazole derivatives could adapt these methodologies, potentially using water as a reaction medium, which is non-toxic and abundant. ijnc.ir
Furthermore, the development and application of novel catalysts are central to green synthesis. Biocatalysis, which employs enzymes, offers high selectivity and efficiency under mild conditions. nih.gov Heterogeneous catalysts and natural catalysts, such as those derived from lemon peel powder which has been used for synthesizing 1H-indazoles, provide advantages like easy separation from the reaction mixture and potential for reuse, aligning with the principles of waste minimization. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave, Ultrasound, Mechanochemistry nih.govnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, Supercritical CO₂, Ionic Liquids ijnc.ir |
| Catalysts | Homogeneous metal catalysts | Biocatalysts, Heterogeneous catalysts, Natural catalysts nih.govresearchgate.net |
| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) nih.gov |
| Waste Generation | High, often with hazardous byproducts | Minimized, with a focus on atom economy ijnc.ir |
Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The optimization of chemical syntheses relies on a detailed understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques are becoming indispensable tools for the real-time, in-line monitoring of chemical processes, offering molecular-level information as a reaction proceeds. mdpi.com This allows for precise control over reaction parameters to maximize yield and minimize impurities.
For the synthesis of this compound, techniques such as Raman and Mid-Infrared (MIR) spectroscopy could be implemented. mdpi.com These methods probe the vibrational modes of molecules, providing a unique fingerprint for specific reactants, intermediates, and products. mdpi.com By inserting a probe directly into the reactor, chemists can track the concentration changes of these species in real time without disturbing the reaction. mdpi.com
UV/Vis spectroscopy, while providing less structural detail than IR or Raman, offers a simpler and more cost-effective method for monitoring certain parameters within a reactor. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally used for post-synthesis characterization, is also being adapted for flow chemistry setups to provide continuous reaction monitoring. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
